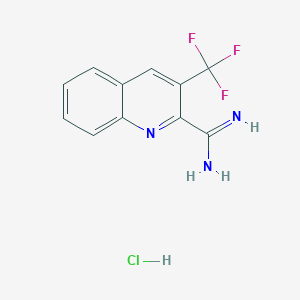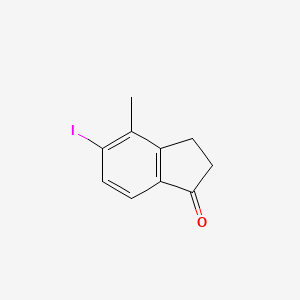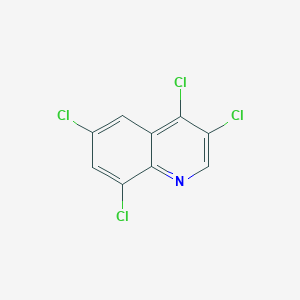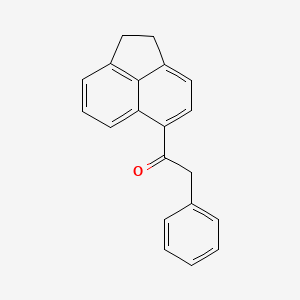![molecular formula C14H23N3O2 B11849723 8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)
8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane is a complex organic compound that belongs to the spirocyclic family. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro[5.5]undecane skeleton with an isoxazole ring and an oxa-diaza component, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a cyclization reaction involving 3,5-dimethylisoxazole precursors. The spirocyclic skeleton is then constructed through a series of nucleophilic substitution reactions, where the isoxazole ring is introduced to the spiro[5.5]undecane framework .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced to the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic skeletons but different substituents.
Isoxazole derivatives: Compounds featuring the isoxazole ring but lacking the spirocyclic structure
Uniqueness
8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane stands out due to its combination of the spiro[5.5]undecane skeleton with an isoxazole ring and an oxa-diaza component. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H23N3O2 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
8-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-oxa-4,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H23N3O2/c1-11-13(12(2)19-16-11)8-17-6-3-4-14(10-17)9-15-5-7-18-14/h15H,3-10H2,1-2H3 |
InChI Key |
QQXZULOVTRLULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC3(C2)CNCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11849700.png)


![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)


